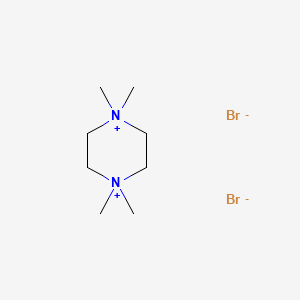
1,1,4,4-Tetramethylpiperazinediium dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetramethylpiperazinediium dibromide is a chemical compound with the molecular formula C8H20Br2N2 and a molecular weight of 304.07 g/mol . It is a piperazine derivative, characterized by the presence of two bromide ions and four methyl groups attached to the nitrogen atoms of the piperazine ring . This compound is often used in various chemical and biological research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,4,4-Tetramethylpiperazinediium dibromide can be synthesized through the reaction of tetramethylethylenediamine (TMEDA) with 1,2-dibromoethane . The reaction typically involves the use of solvents such as acetonitrile or methanol, and the product is recrystallized from these solvents to obtain pure crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to ensure the compound’s purity and quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,4,4-Tetramethylpiperazinediium dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve solvents like acetonitrile, methanol, or water, and may require heating or the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions may yield corresponding hydroxyl derivatives, while reactions with amines can produce amine-substituted piperazine derivatives.
Applications De Recherche Scientifique
1,1,4,4-Tetramethylpiperazinediium dibromide has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,1,4,4-Tetramethylpiperazinediium dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,4,4-Tetrabutylpiperazinediium dibromide: Similar in structure but with butyl groups instead of methyl groups.
1,1,4,4-Tetramethyl-1,2,3,4-tetrahydro-naphthalene-2,3-diol: Another piperazine derivative with additional functional groups.
Uniqueness
1,1,4,4-Tetramethylpiperazinediium dibromide is unique due to its specific combination of methyl groups and bromide ions, which confer distinct chemical and physical properties. These properties make it particularly useful in certain research and industrial applications where other piperazine derivatives may not be as effective .
Propriétés
Numéro CAS |
24996-75-6 |
|---|---|
Formule moléculaire |
C8H20Br2N2 |
Poids moléculaire |
304.07 g/mol |
Nom IUPAC |
1,1,4,4-tetramethylpiperazine-1,4-diium;dibromide |
InChI |
InChI=1S/C8H20N2.2BrH/c1-9(2)5-7-10(3,4)8-6-9;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
XKAZRXYARZPHMX-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CC[N+](CC1)(C)C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


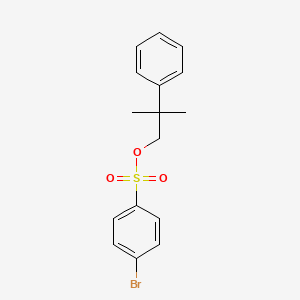
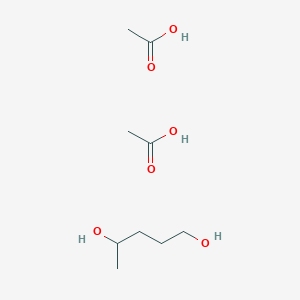
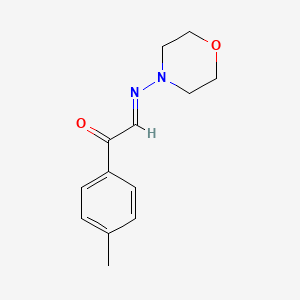
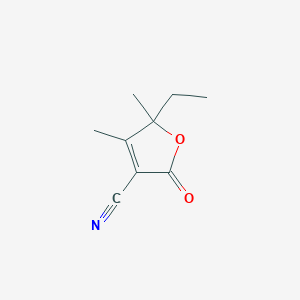
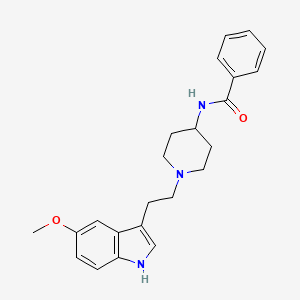
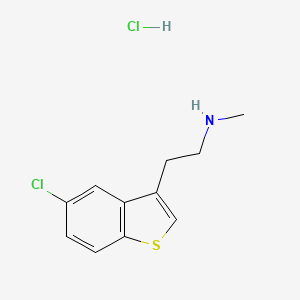
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)

![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)

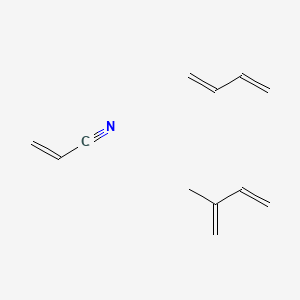
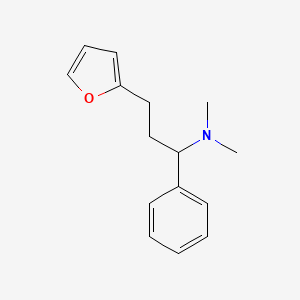
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
